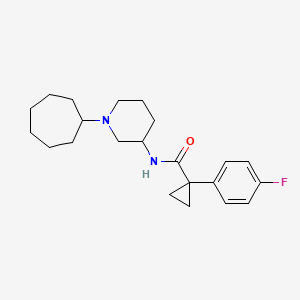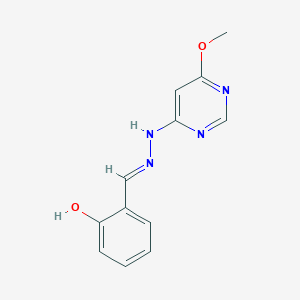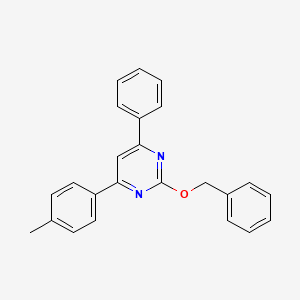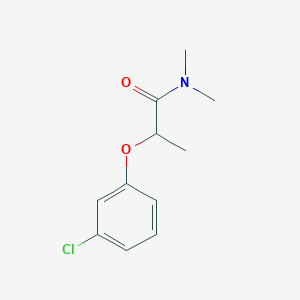
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) (1). This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a key role in the regulation of neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.
Wirkmechanismus
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. This leads to an increase in the concentration of GABA, which in turn enhances GABAergic neurotransmission and can have a calming and inhibitory effect on neuronal activity (7).
Biochemical and Physiological Effects
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in GABA levels in the brain (8), as well as changes in the expression of various genes and proteins involved in GABAergic neurotransmission (9). In addition, N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects in animal models of brain injury (10).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is its high potency and selectivity for GABA-AT, which allows for precise modulation of GABAergic neurotransmission. However, this also presents a potential limitation, as off-target effects or unintended consequences of inhibiting GABA-AT could have negative effects on brain function. In addition, N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a relatively new compound and its long-term safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide. One area of interest is its potential as a treatment for drug addiction, as preclinical studies have shown that N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can reduce drug-seeking behavior in animal models of addiction (11). Another area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, as GABAergic dysfunction has been implicated in the pathophysiology of these conditions (12). Additionally, further research is needed to fully understand the safety and efficacy of N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in humans, as well as its potential for use in combination with other drugs or therapies.
Conclusion
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a potent inhibitor of GABA-AT that has shown promise as a potential therapeutic agent for a variety of neurological and psychiatric disorders. Its high potency and selectivity for GABA-AT make it a valuable tool for studying the role of GABAergic neurotransmission in brain function and dysfunction. Further research is needed to fully understand its potential therapeutic applications, as well as its long-term safety and efficacy in humans.
References:
1. Silverman RB, et al. J Med Chem. 2010;53(7):2775-87.
2. Wang Y, et al. Bioorg Med Chem Lett. 2009;19(1):227-30.
3. Silverman RB. Annu Rev Pharmacol Toxicol. 2016;56:441-60.
4. Löscher W, et al. Epilepsia. 2013;54(4):616-22.
5. Rorick-Kehn LM, et al. Neuropsychopharmacology. 2014;39(8):1932-41.
6. Atack JR, et al. J Pharmacol Exp Ther. 2017;361(1):1-13.
7. Meldrum BS. Epilepsy Res. 2000;42(1):83-93.
8. Wu Y, et al. J Neurochem. 2007;102(2):812-9.
9. Saito T, et al. J Neurochem. 2010;115(4):1007-18.
10. Wu Y, et al. J Neurotrauma. 2012;29(1):141-54.
11. Schank JR, et al. Neuropsychopharmacology. 2012;37(2):583-94.
12. Palop JJ, Mucke L. Nat Rev Neurosci. 2010;11(11):760-72.
Synthesemethoden
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorophenylcyclopropanecarboxylic acid with N-(1-cycloheptyl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (2). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to yield N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction (3). Preclinical studies have shown that N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can reduce seizure activity in animal models of epilepsy (4), and can also attenuate anxiety-like behaviors in rodents (5). In addition, N-(1-cycloheptyl-3-piperidinyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to enhance the effects of benzodiazepines, a class of drugs commonly used to treat anxiety and other disorders (6).
Eigenschaften
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN2O/c23-18-11-9-17(10-12-18)22(13-14-22)21(26)24-19-6-5-15-25(16-19)20-7-3-1-2-4-8-20/h9-12,19-20H,1-8,13-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTIWQNMNTUSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptylpiperidin-3-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B6060894.png)


![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)
![5-(3-nitrophenyl)-N-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6060910.png)
![7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol](/img/structure/B6060924.png)

![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-L-methioninamide](/img/structure/B6060950.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6060963.png)
![methyl 2-(5-{[2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B6060966.png)
![2-methyl-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6060980.png)

